molecular formula C12H16O4S2 B2363635 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate CAS No. 339019-00-0

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate

Cat. No. B2363635
CAS RN: 339019-00-0
M. Wt: 288.38
InChI Key: YTHYJCMDRPCYGL-UHFFFAOYSA-N
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Description

“(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate” is a chemical compound with the molecular formula C11H14O4S2. It has an average mass of 274.357 Da and a monoisotopic mass of 274.033356 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[2,3-b]thiopyran core structure. This core is a bicyclic system containing a thiophene ring fused with a thiopyran ring. The compound also contains two oxygen atoms, forming a dioxo group at the 7,7-position of the thiopyran ring .

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involving derivatives of 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl is the synthesis of new chemical compounds. For example, El-Agha et al. (2018) described a facile synthesis of some methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates, achieved via direct reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates (El-Agha et al., 2018). Additionally, Lei (2007) synthesized 4-Hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, from 2-mercaptothiophene and crotonic acid (Lei, 2007).

Reaction Mechanisms

The study of reaction mechanisms involving these compounds is another key research area. Mlostoń et al. (2017) investigated the Thia-Diels–Alder reactions of hetaryl thioketones with nonactivated 1,3-dienes, proposing a stepwise mechanism via delocalized diradical intermediates (Mlostoń et al., 2017).

Application in Organic Chemistry

Research has also focused on the application of these compounds in organic chemistry, particularly in the synthesis of intermediates for pharmaceuticals. Turcu et al. (2009) explored the kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase (Turcu et al., 2009).

properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-12(2,3)11(13)16-9-5-7-18(14,15)10-8(9)4-6-17-10/h4,6,9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHYJCMDRPCYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1CCS(=O)(=O)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate

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